N-Trityl-morpholino-T-5'-O-phosphoramidite

Antisense oligonucleotides Nuclease resistance Morpholino stability

N-Trityl-morpholino-T-5'-O-phosphoramidite (CAS 2434654-73-4) is a thymidine-derived phosphoramidite monomer featuring a morpholino ring and a trityl protecting group, serving as a key building block for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) and PMO-DNA chimeras. Unlike standard DNA phosphoramidites, this compound incorporates a neutral morpholino backbone that confers exceptional nuclease resistance and high binding affinity to the resulting oligonucleotides, making it a cornerstone for antisense therapeutics and functional genomics applications.

Molecular Formula C38H46N5O5P
Molecular Weight 683.8 g/mol
Cat. No. B12384016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-morpholino-T-5'-O-phosphoramidite
Molecular FormulaC38H46N5O5P
Molecular Weight683.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C38H46N5O5P/c1-28(2)43(29(3)4)49(46-23-15-22-39)47-27-34-25-41(26-35(48-34)42-24-30(5)36(44)40-37(42)45)38(31-16-9-6-10-17-31,32-18-11-7-12-19-32)33-20-13-8-14-21-33/h6-14,16-21,24,28-29,34-35H,15,23,25-27H2,1-5H3,(H,40,44,45)/t34-,35+,49?/m0/s1
InChIKeyVJKPOHZLZLJTTK-ZUIXMBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trityl-morpholino-T-5'-O-phosphoramidite: A Critical Morpholino Phosphoramidite Building Block for Oligonucleotide Synthesis


N-Trityl-morpholino-T-5'-O-phosphoramidite (CAS 2434654-73-4) is a thymidine-derived phosphoramidite monomer featuring a morpholino ring and a trityl protecting group, serving as a key building block for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) and PMO-DNA chimeras [1]. Unlike standard DNA phosphoramidites, this compound incorporates a neutral morpholino backbone that confers exceptional nuclease resistance and high binding affinity to the resulting oligonucleotides, making it a cornerstone for antisense therapeutics and functional genomics applications [2].

Why N-Trityl-morpholino-T-5'-O-phosphoramidite Cannot Be Replaced by Standard DNA Phosphoramidites or Alternative Morpholino Building Blocks


Substituting N-Trityl-morpholino-T-5'-O-phosphoramidite with standard DNA phosphoramidites or alternative morpholino building blocks is scientifically unsound due to fundamental differences in backbone chemistry, coupling efficiency, and resulting oligonucleotide properties. Standard DNA phosphoramidites yield negatively charged phosphodiester backbones that are rapidly degraded by nucleases and exhibit lower target binding affinity, while H-phosphonate or chlorophosphoramidate-based morpholino monomers suffer from poor coupling yields (as low as 45–77%) and require specialized, non-automated synthesis protocols [1]. The trityl-protected morpholino phosphoramidite platform uniquely enables high-yield, automated synthesis of PMOs with the requisite nuclease resistance and enhanced binding thermodynamics required for therapeutic and research applications [2].

Quantitative Differentiation Evidence for N-Trityl-morpholino-T-5'-O-phosphoramidite Relative to Analogues


Enhanced Nuclease Resistance of Morpholino Oligonucleotides Synthesized Using N-Trityl-morpholino-T-5'-O-phosphoramidite

Morpholino chimeric oligonucleotides synthesized using morpholino phosphoramidite building blocks exhibit significantly enhanced resistance to nuclease degradation compared to unmodified DNA oligonucleotides. In a comparative study, morpholino-modified oligonucleotides demonstrated a half-life (t1/2) of >10 hours under nuclease exposure, whereas unmodified DNA oligonucleotides are typically degraded within minutes [1]. This differential stability is attributed to the neutral morpholino-phosphoramidate backbone that is not recognized by cellular nucleases.

Antisense oligonucleotides Nuclease resistance Morpholino stability

Superior Binding Affinity of PMOs Derived from N-Trityl-morpholino-T-5'-O-phosphoramidite

Phosphorodiamidate morpholino oligonucleotides (PMOs) synthesized using trityl-protected morpholino phosphoramidite monomers exhibit a significantly higher melting temperature (Tm) when hybridized to complementary DNA compared to natural DNA/DNA duplexes. In a head-to-head hybridization study, PMO/DNA duplexes showed a Tm increase of >6 °C relative to the corresponding DNA/DNA duplex [1]. This enhanced binding affinity is a direct consequence of the neutral morpholino backbone, which eliminates electrostatic repulsion between strands.

Thermal stability Hybridization Morpholino oligonucleotides

Higher Synthesis Yield Using Phosphoramidite Chemistry with N-Trityl-morpholino-T-5'-O-phosphoramidite Versus H-Phosphonate and Chlorophosphoramidate Methods

The phosphoramidite-based synthesis platform employing N-Trityl-morpholino-T-5'-O-phosphoramidite delivers substantially higher yields than legacy H-phosphonate or chlorophosphoramidate approaches. Specifically, the coupling yield for H-phosphonate morpholino dimer formation is reported to be low (77%), and the recovery yield for dithymidine morpholino using chlorophosphoramidate chemistry is only 45% [1]. In contrast, the optimized trityl/Fmoc phosphoramidite method achieves >20% overall yield for PMOs longer than 20 nucleotides, including the FDA-approved 30-mer Eteplirsen, a result deemed superior to previous reports [2]. This yield advantage is critical for cost-effective, scalable production of therapeutic-grade PMOs.

Solid-phase synthesis Coupling efficiency PMO manufacturing

Compatibility with Automated DNA Synthesizers for Streamlined PMO Production

N-Trityl-morpholino-T-5'-O-phosphoramidite is fully compatible with standard automated DNA synthesizers using the conventional 3'-phosphoramidite synthesis cycle, a capability not shared by earlier chlorophosphoramidate morpholino monomers which required specialized equipment and resins [1]. The development of trityl-protected chlorophosphoramidate monomers enabled, for the first time, the adaptation of regular PMO synthesis to commercial DNA synthesizers, allowing the production of PMOs up to 30-mers in length using standard instrumentation [2]. This compatibility eliminates the need for dedicated, costly synthesizer hardware and reduces the technical barrier to entry for PMO-based research and development.

Automated synthesis Solid-phase oligonucleotide synthesis PMO workflow integration

Optimal Application Scenarios for N-Trityl-morpholino-T-5'-O-phosphoramidite Based on Verified Differentiation Evidence


Therapeutic Antisense Oligonucleotide (ASO) Development Requiring High Nuclease Stability and Target Affinity

N-Trityl-morpholino-T-5'-O-phosphoramidite is the building block of choice for synthesizing phosphorodiamidate morpholino oligonucleotides (PMOs) intended for therapeutic exon skipping or steric-blocking applications. The >10-hour nuclease resistance half-life [1] and >6 °C enhanced binding affinity [2] ensure that PMOs remain intact and tightly bound to their RNA targets in vivo, a prerequisite for achieving sustained pharmacological effects at lower doses. This compound is essential for the development of FDA-approved PMO drugs such as Eteplirsen, Golodirsen, and Casimersen, all of which rely on the morpholino backbone for their clinical efficacy.

Large-Scale, Cost-Effective PMO Manufacturing for Preclinical and Clinical Supply

For organizations scaling up PMO production, the high overall synthesis yields (>20% for >20-mer sequences) achievable with N-Trityl-morpholino-T-5'-O-phosphoramidite [3] translate directly to reduced raw material costs and improved process economics. The compatibility with standard automated DNA synthesizers [4] further minimizes capital investment and enables contract manufacturing organizations (CMOs) to offer PMO synthesis services without specialized equipment, thereby expanding supply chain options and reducing lead times for preclinical and clinical batches.

Functional Genomics and Gene Silencing Studies in Model Organisms

Researchers conducting gene knockdown or splicing modulation studies in zebrafish, Xenopus, or cell culture benefit from the exceptional nuclease stability of morpholino oligomers synthesized from N-Trityl-morpholino-T-5'-O-phosphoramidite. The extended intracellular half-life ensures consistent gene silencing throughout the experimental window, reducing variability and improving data reproducibility [1]. Moreover, the ability to produce PMOs on standard DNA synthesizers [4] allows core facilities and individual labs to generate custom sequences on demand, accelerating hypothesis-driven research.

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